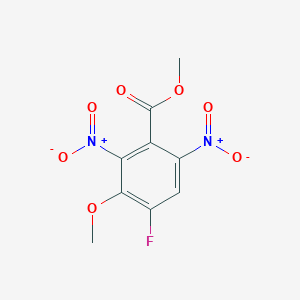

4-Fluoro-3-methoxy-2,6-dinitro-benzoic acid methyl ester

CAS No.:

Cat. No.: VC13756784

Molecular Formula: C9H7FN2O7

Molecular Weight: 274.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7FN2O7 |

|---|---|

| Molecular Weight | 274.16 g/mol |

| IUPAC Name | methyl 4-fluoro-3-methoxy-2,6-dinitrobenzoate |

| Standard InChI | InChI=1S/C9H7FN2O7/c1-18-8-4(10)3-5(11(14)15)6(9(13)19-2)7(8)12(16)17/h3H,1-2H3 |

| Standard InChI Key | VLWQCPHZKNTYCO-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C(=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-])F |

| Canonical SMILES | COC1=C(C=C(C(=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-])F |

Introduction

4-Fluoro-3-methoxy-2,6-dinitro-benzoic acid methyl ester is a complex organic compound that belongs to the family of fluorinated benzoic acid derivatives. It is known for its diverse applications in chemical synthesis and medicinal chemistry, particularly in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds. The compound's unique structure, featuring multiple functional groups, enhances its reactivity and utility in organic synthesis.

Synthesis and Reactions

The synthesis of 4-Fluoro-3-methoxy-2,6-dinitro-benzoic acid methyl ester typically involves several steps, utilizing standard organic synthesis techniques such as electrophilic aromatic substitution and functional group transformations. The compound can participate in various chemical reactions, often requiring controlled laboratory conditions and specific reagents to facilitate transformations while minimizing side reactions.

Synthesis Steps

-

Starting Materials: Typically involves benzoic acid derivatives with appropriate substitutions.

-

Electrophilic Aromatic Substitution: Introduction of nitro groups.

-

Esterification: Conversion to the methyl ester form.

Applications in Chemical Synthesis and Medicinal Chemistry

4-Fluoro-3-methoxy-2,6-dinitro-benzoic acid methyl ester serves as a versatile intermediate in the synthesis of APIs and other biologically active compounds. Its applications are significant in both academic research and industrial chemistry, particularly in drug discovery and development. Compounds with similar structures have shown antimicrobial and anticancer properties, highlighting the potential of this compound in medicinal chemistry.

Applications Table

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Intermediate in the synthesis of APIs. |

| Medicinal Chemistry | Potential for antimicrobial and anticancer properties. |

| Biological Activity | Interaction with biological targets due to its structural characteristics. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume